

# Menin-MLL inhibitor 19 chemical structure and properties

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Compound of Interest

Compound Name: Menin-MLL inhibitor 19

Cat. No.: B8198329 Get Quote

## An In-Depth Technical Guide to Menin-MLL Inhibitor 19

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. This has led to the development of small molecule inhibitors targeting this protein-protein interaction as a promising therapeutic strategy. **Menin-MLL inhibitor 19**, also identified as example A17 in patent WO2019120209A1, is a potent and specific inhibitor of this interaction. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Menin-MLL inhibitor 19**, along with detailed experimental methodologies and an exploration of the relevant signaling pathways.

## **Chemical Structure and Physicochemical Properties**

**Menin-MLL inhibitor 19** is a complex heterocyclic molecule with a spirocyclic core. Its systematic IUPAC name is 2-[5-({--INVALID-LINK--amino}methyl)-2-hydroxy-1H-1,3-benzodiazol-1-yl]ethanimidic acid.

**Chemical Structure:** 



Table 1: Physicochemical Properties of Menin-MLL Inhibitor 19

| Property                     | Value                           | Source |
|------------------------------|---------------------------------|--------|
| CAS Number                   | 2360487-93-8                    | [1]    |
| Molecular Formula            | C30H34F3N7O4S                   | [1]    |
| Molecular Weight 645.7 g/mol |                                 | [1]    |
| InChI Key                    | FUBBZUWVZBXTGJ-<br>UHFFFAOYSA-N |        |
| Purity                       | >98%                            |        |
| Storage Temperature          | 2-8 °C                          |        |

## **Biological Activity and Quantitative Data**

While specific quantitative data for **Menin-MLL inhibitor 19** is primarily found within patent literature, the compound has been designed and synthesized to exhibit potent inhibitory activity against the menin-MLL interaction. For context, other well-characterized menin-MLL inhibitors



have demonstrated IC50 values in the low nanomolar range in biochemical assays and potent anti-proliferative effects in MLL-rearranged leukemia cell lines.

Further research is required to fully characterize the in vitro and in vivo efficacy of **Menin-MLL inhibitor 19**. The following table includes representative data for other potent Menin-MLL inhibitors to provide a comparative context.

Table 2: Biological Activity of Representative Menin-MLL Inhibitors

| Inhibitor                              | Assay Type                   | Target/Cell<br>Line      | IC50 / Kd     | Source |
|--|------------------------------|--------------------------|---------------|--------|
| MI-2                                   | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | IC50: 446 nM  | [2]    |
| Isothermal<br>Titration<br>Calorimetry | Menin Binding                | Kd: 158 nM               | [2]           |        |
| MI-503                                 | Fluorescence<br>Polarization | Menin-MLL<br>Interaction | IC50: 14.7 nM | [3]    |
| Cell Viability<br>(MTT)                | MV4;11 (MLL-<br>AF4)         | GI50: ~250-570<br>nM     | [3]           |        |
| VTP50469                               | Binding Assay                | Menin-MLL<br>Interaction | Ki: 0.149 nM  | [4]    |
| Cell-Based<br>Assay                    | MLL-rearranged cells         | IC50: 10-20 nM           | [4]           |        |

## **Mechanism of Action and Signaling Pathway**

The Menin-MLL interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1. These genes are critical for leukemogenesis and the maintenance of the leukemic state. Menin-MLL inhibitors, including inhibitor 19, function by competitively binding to a hydrophobic pocket on menin that is essential for its interaction with MLL. This disruption prevents the



localization of the MLL fusion protein to its target gene promoters, thereby inhibiting the transcription of oncogenic genes and promoting the differentiation of leukemic cells.



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Caption: The Menin-MLL signaling pathway and the mechanism of action of inhibitor 19.

### **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize Menin-MLL inhibitors. These can be adapted for the specific evaluation of **Menin-MLL inhibitor 19**.

## Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

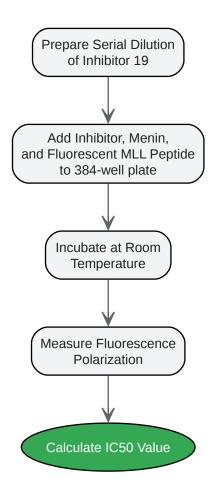
This assay quantitatively measures the disruption of the Menin-MLL interaction by an inhibitor.

#### Methodology:

- Reagents:
  - Recombinant human Menin protein.
  - Fluorescently labeled peptide corresponding to the MLL binding motif (e.g., FITC-MLL).
  - Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
  - Menin-MLL inhibitor 19 (dissolved in DMSO).
- Procedure:



- 1. Prepare a serial dilution of **Menin-MLL inhibitor 19** in assay buffer.
- 2. In a 384-well black plate, add the inhibitor dilutions, a fixed concentration of Menin protein, and the fluorescently labeled MLL peptide.
- 3. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- 4. Measure the fluorescence polarization using a suitable plate reader.
- Data Analysis:
  - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.



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Caption: Workflow for the Fluorescence Polarization (FP) assay.



#### **Cell Viability Assay**

This assay determines the effect of the inhibitor on the proliferation of leukemia cells.

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|---|----|----|---|---|----|---|----|------------|
|   |    |    |   |   |    |   |    |            |

- · Cell Lines:
  - MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).
  - Wild-type MLL cell line as a negative control (e.g., K562).
- Procedure:
  - 1. Seed cells in a 96-well plate at a predetermined density.
  - 2. Treat the cells with a serial dilution of Menin-MLL inhibitor 19.
  - 3. Incubate for a specified period (e.g., 72 hours).
  - 4. Add a viability reagent (e.g., MTT, CellTiter-Glo).
  - 5. Measure the signal (absorbance or luminescence) using a plate reader.
- Data Analysis:
  - Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

#### In Vivo Xenograft Model

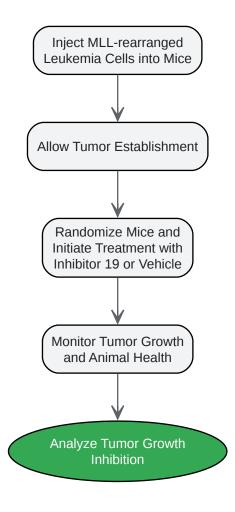
This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

#### Methodology:

- Animal Model:
  - Immunocompromised mice (e.g., NOD/SCID).
- Procedure:



- 1. Subcutaneously or intravenously inject MLL-rearranged leukemia cells into the mice.
- 2. Once tumors are established or leukemia is engrafted, randomize mice into treatment and vehicle control groups.
- 3. Administer **Menin-MLL inhibitor 19** (e.g., orally or intraperitoneally) at a defined dose and schedule.
- 4. Monitor tumor volume, body weight, and overall health of the mice.
- 5. At the end of the study, collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
  - Compare tumor growth inhibition between the treatment and control groups.





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Caption: Workflow for an in vivo xenograft study.

#### Conclusion

**Menin-MLL inhibitor 19** represents a promising therapeutic candidate for the treatment of MLL-rearranged leukemias. Its mechanism of action, targeting the critical Menin-MLL protein-protein interaction, offers a targeted approach to disrupt the oncogenic signaling driving these cancers. Further preclinical and clinical development will be crucial to fully elucidate its therapeutic potential. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on this important class of inhibitors.

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